1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
1-(4-Chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a heterocyclic ketone featuring a 1,2,4-triazole core substituted with ethyl, pyridin-2-yl, and sulfanyl-linked ethanone moieties. The 4-chlorophenyl group enhances lipophilicity and may influence bioactivity, while the pyridine ring contributes to π-π stacking interactions in biological targets . This compound is structurally related to inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and antimicrobial agents, as inferred from analogs in the literature .
Properties
Molecular Formula |
C17H15ClN4OS |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-22-16(14-5-3-4-10-19-14)20-21-17(22)24-11-15(23)12-6-8-13(18)9-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
WTRYBUZJDKHQQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The triazole ring is synthesized via cyclocondensation of hydrazine derivatives with nitriles or thioureas. For this compound, 4-ethyl-3-thio-5-(pyridin-2-yl)-4H-1,2,4-triazole is first prepared using:
-
Hydrazine hydrate and 2-cyano-pyridine in ethanol under reflux (80–100°C, 12–24 hours).
-
Thiourea and ethyl isocyanate to introduce the ethyl group at the N4 position.
Key Data :
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Cyano-pyridine | Hydrazine hydrate | Ethanol | 80 | 78 |
| 4-Ethyl-thiosemicarbazide | KOH | DMF | 120 | 85 |
Optimization Insights
-
Alkaline conditions (KOH/NaOH) improve cyclization efficiency by deprotonating intermediates.
-
Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (82–86%).
Sulfanyl Group Introduction via Nucleophilic Substitution
Thiolation of Triazole Intermediate
The triazole-thiol intermediate reacts with 2-chloro-1-(4-chlorophenyl)ethanone in the presence of a base:
Reaction Efficiency :
| Base | Solvent | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 6 | 72 | 95 |
| Triethylamine | Dichloromethane | 3 | 68 | 93 |
Alternative Thiolating Agents
-
Lawesson’s reagent enables direct thiolation of triazole-ketones but requires anhydrous conditions.
-
Thiourea in HCl/ethanol provides cost-effective thiolation but with lower yields (60–65%).
Acylation for Ethanone Linkage
Friedel-Crafts Acylation
The ethanone moiety is introduced via Friedel-Crafts acylation using AlCl₃ as a catalyst:
Performance Comparison :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Dichloromethane | 0–5 | 88 |
| H₂SO₄ | Nitrobenzene | 120 | 75 |
Coupling Reactions
-
EDCI/HOBt-mediated coupling achieves 90% yield in DMF but requires rigorous drying.
-
DCC/DMAP in THF offers milder conditions (25°C, 12 hours) with 84% yield.
Industrial-Scale Production Considerations
Process Optimization
Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 99.2 | 85 |
| Column Chromatography | 99.5 | 70 |
| Sublimation | 99.8 | 60 |
Analytical Validation
Structural Confirmation
Purity Assessment
-
HPLC (C18 column, acetonitrile/water): Retention time = 12.4 min, purity >99%.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Overview
1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex synthetic organic compound notable for its structural features, including a chlorophenyl group, a triazole ring, and a sulfanyl ethanone moiety. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, biology, and materials science.
Medicinal Chemistry
The compound is investigated for its role as a pharmacophore in drug development. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for the design of novel pharmaceuticals. Research indicates that derivatives of triazole compounds often exhibit significant biological activities, including antifungal and anticancer properties .
Biochemical Assays
In biological research, 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. The triazole ring is particularly effective in binding to active sites of various enzymes, which can lead to insights into enzyme mechanisms and potential therapeutic targets .
Industrial Applications
The compound's unique structural properties make it valuable in the synthesis of advanced materials. It may be employed in the development of polymers and nanomaterials, where its chemical properties can enhance material performance and functionality. The synthesis processes can be optimized for large-scale production using modern techniques such as continuous flow reactors and high-throughput screening .
Research has highlighted the potential biological activities of 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone:
Antimicrobial Properties: Studies have shown that triazole derivatives exhibit antimicrobial activities against various pathogens. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity.
Anticancer Effects: Investigations into the anticancer properties reveal that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in drug discovery efforts aimed at metabolic diseases .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and chlorophenyl group are crucial for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Structural Features of Selected Analogs
Physicochemical Properties
- For example, 1-(4-chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone (5j) melts at 152–153°C , while 1-(2-fluorophenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (4c) has a higher melting point (209–211°C) due to increased rigidity from fluorophenyl and pyridinyl groups .
- Solubility : The presence of pyridine and chlorophenyl groups likely reduces aqueous solubility compared to acetamide derivatives (e.g., 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide in ), which have polar amide groups .
Biological Activity
1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and enzyme inhibition.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a triazole ring which is known for its diverse biological activities.
- Substituents : The presence of a chlorophenyl group and a pyridinyl moiety enhances its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- Triazole Derivatives : Compounds similar to 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.125 to 8 μg/mL .
| Compound Type | MIC Range (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivatives | 0.125 - 8 | S. aureus, E. coli |
| Quinolone-Triazole Hybrids | 0.125 - 8 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
Anticancer Activity
The triazole nucleus is also linked to anticancer properties:
- Mechanism of Action : Compounds containing the triazole ring have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, some studies suggest that they can act on metabolic enzymes involved in cancer progression .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurological disorders such as Alzheimer's disease .
| Enzyme Type | Inhibition Activity | Related Disorders |
|---|---|---|
| Acetylcholinesterase | Moderate to High | Alzheimer's, Glaucoma |
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their antimicrobial activity against standard bacterial strains. The results indicated that certain modifications increased potency significantly .
- Anticancer Efficacy : Another investigation focused on the anticancer effects of triazole compounds on human cancer cell lines. The findings revealed that specific substitutions on the triazole ring enhanced cytotoxicity against breast and lung cancer cells .
- Enzyme Interaction Studies : Research has also highlighted the interaction of triazole derivatives with metabolic enzymes, suggesting their potential use in treating conditions like epilepsy and gastric ulcers due to their inhibitory effects on AChE .
Q & A
Q. Example reaction conditions :
- Solvents : DMF or THF for polar intermediates.
- Catalysts : Pd-based catalysts for coupling steps.
- Temperature : 60–100°C for cyclization steps .
Basic: Which characterization techniques are essential for confirming its structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity.
- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- X-ray crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, critical for confirming stereochemistry .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Key variables to optimize:
- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst loading : Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura coupling steps .
- Workup procedures : Column chromatography with silica gel (hexane/EtOAc gradient) to isolate intermediates.
Data-driven approach : Design of Experiments (DoE) to test variable interactions and identify optimal conditions .
Advanced: How do structural modifications (e.g., substituent variations) affect biological activity?
Comparative studies on analogs reveal:
These trends guide rational design for target-specific activity .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Orthogonal assays : Use enzymatic assays (e.g., fluorescence-based) and cell-based viability tests to cross-validate results.
- Purity verification : HPLC (>95% purity) to rule out impurities affecting activity .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies .
Advanced: Which computational methods are suitable for studying its electronic properties?
- DFT calculations : B3LYP/6-31G(d,p) basis sets to analyze HOMO-LUMO gaps, electrostatic potential (MEP), and charge distribution .
- Wavefunction analysis : Multiwfn software for electron localization function (ELF) and bond order analysis .
- NLO properties : First hyperpolarizability calculations to assess nonlinear optical potential .
Advanced: How can non-covalent interactions (e.g., π-stacking, hydrogen bonding) be analyzed experimentally and computationally?
- RDG analysis : Reduced density gradient plots (via Multiwfn) visualize steric/van der Waals interactions.
- AIM theory : Atom-in-molecule topological analysis quantifies hydrogen bond strengths .
- X-ray crystallography : Resolves π-π stacking distances (e.g., 3.5–4.0 Å for pyridinyl-chlorophenyl interactions) .
Advanced: What strategies are effective for scaling up synthesis without compromising yield?
- Flow chemistry : Continuous synthesis for exothermic steps (e.g., triazole cyclization).
- Microwave-assisted synthesis : Reduces reaction time for coupling steps (20–30 min vs. 12 hrs conventional) .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Advanced: How can its metabolic stability and toxicity be evaluated preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
